molecular formula C20H24N6O2 B12244925 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine

Cat. No.: B12244925
M. Wt: 380.4 g/mol
InChI Key: SQFYUNUOUQFLEZ-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the cyclopropyl group, and the subsequent coupling with the piperidine and pyrazole moieties. Key steps may include:

    Cyclization Reactions: Formation of the imidazo[1,2-b]pyridazine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.

    Coupling Reactions: Coupling of the imidazo[1,2-b]pyridazine core with the piperidine and pyrazole moieties using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: Used in the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: Investigated for its potential effects on various biological pathways and targets.

    Chemical Biology: Utilized as a tool compound to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: Compounds containing the imidazo[1,2-b]pyridazine core with different substituents.

    Pyrazole Derivatives: Compounds featuring the pyrazole moiety with various functional groups.

    Piperidine Derivatives: Compounds with the piperidine ring and different attached groups.

Uniqueness

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine is unique due to its specific combination of heterocyclic structures and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C20H24N6O2/c1-24-11-16(10-21-24)20(27)25-8-6-14(7-9-25)13-28-19-5-4-18-22-17(15-2-3-15)12-26(18)23-19/h4-5,10-12,14-15H,2-3,6-9,13H2,1H3

InChI Key

SQFYUNUOUQFLEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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